N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-10(19-20-17(23)11-6-8-18-9-7-11)14-15(21)12-4-2-3-5-13(12)16(14)22/h2-9,21H,1H3,(H,20,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWLXINFVBCME-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide typically involves the condensation of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the activity of these enzymes, disrupting cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is compared to structurally related pyridine-4-carbohydrazide derivatives (Table 1). Key differences lie in the substituents attached to the hydrazide moiety:
Table 1: Structural and biological comparison of pyridine-4-carbohydrazide derivatives.
MIC = Minimum Inhibitory Concentration against *Mycobacterium tuberculosis H37Rv.
- Hydrophobic vs. Polar Substituents: Active compounds (e.g., 5k, 5l, 5m ) feature hydrophobic alkyl or heteroaryl groups, enhancing membrane permeability and target binding.
- Conformational Rigidity : The 1,3-dioxoindenylidene group introduces planar rigidity, promoting π-π stacking with biological targets, a property absent in simpler arylidene derivatives (e.g., N′-[(E)-pyridin-4-ylmethylidene]pyridine-4-carbohydrazide ).
Physicochemical Properties
- LogP : Higher than polar derivatives (e.g., 5b, 5e) due to hydrophobic indenylidene-ethyl substituents.
- Solubility: Moderate solubility in organic solvents (e.g., ethanol, DMSO), akin to other hydrazides .
Biological Activity
N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₆N₂O₃
- Molecular Weight : 320.34 g/mol
- CAS Number : 135460112
The compound exhibits various biological activities attributed to its structural components, particularly the hydrazone linkage and the dioxo-indene moiety. These features are believed to contribute to its interaction with biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.
Antitumor Activity
Recent studies have demonstrated that this compound possesses significant antitumor properties. The compound has shown selective cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells (HepG2).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis via caspase activation |
| HepG2 | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Inhibition of Cytokine Production
| Cytokine | Concentration (µM) | Percentage Inhibition |
|---|---|---|
| TNF-α | 10 | 75% |
| IL-6 | 10 | 65% |
Case Studies
-
Study on Breast Cancer Cells :
A study published in the Journal of Cancer Research evaluated the effects of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment. -
Inflammatory Disease Model :
In an animal model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cell infiltration compared to controls. This highlights its potential utility in treating inflammatory diseases such as arthritis.
Q & A
Basic: What are the standard synthetic routes for N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide?
The compound is synthesized via a condensation reaction between pyridine-4-carboxylic acid hydrazide and a substituted aldehyde or ketone. A typical protocol involves:
- Reacting equimolar amounts of pyridine-4-carbohydrazide and 1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl aldehyde in ethanol under reflux (351 K) for 4–6 hours .
- Monitoring reaction progress via TLC, followed by solvent evaporation and recrystallization from ethanol (yield ~87%) .
- Key intermediates include indenone derivatives, which contribute to the conjugated system .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments (e.g., hydrazide NH, aromatic protons) and carbon backbone .
- Mass Spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis .
- FT-IR : To identify functional groups like C=O (indenone, hydrazide) and C=N (imine) stretching vibrations .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Optimization strategies include:
- Temperature Control : Reflux at 351 K ensures sufficient energy for imine bond formation without decomposition .
- pH Adjustment : Mildly acidic conditions (e.g., acetic acid) stabilize intermediates and reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors .
- Purification : Sequential recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Advanced: How can contradictions in spectral data during characterization be resolved?
Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms) or impurities. Mitigation steps:
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography for unambiguous assignment .
- Computational Modeling : DFT calculations predict spectral profiles (e.g., chemical shifts) to match experimental data .
- HPLC Purity Analysis : Quantify impurities >0.1% to rule out interference .
Advanced: What computational methods predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with targets like enzymes (e.g., kinases) or receptors using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indenone) with activity trends .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) .
Basic: What are the key functional groups influencing the compound’s reactivity?
- Hydrazide (–NH–CO–) : Participates in hydrogen bonding and metal coordination .
- Indenone (1,3-dioxo) : Acts as an electron-deficient moiety, enhancing electrophilic reactivity .
- Pyridine Ring : Stabilizes charge via aromaticity and potential π-π stacking with biological targets .
Advanced: How can derivatives of this compound be designed for improved pharmacokinetics?
- Substituent Engineering : Introduce methyl/methoxy groups to modulate logP and solubility .
- Prodrug Strategies : Convert hydrazide to ester prodrugs for enhanced bioavailability .
- Steric Shielding : Add bulky substituents to indenone to reduce metabolic oxidation .
Basic: What purification methods are most effective post-synthesis?
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar byproducts .
- HPLC Prep-Scale : Resolves closely related impurities using C18 columns and acetonitrile/water mobile phases .
Advanced: How can intermolecular interactions in the crystal structure be analyzed?
- X-ray Crystallography : Resolves hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking between aromatic rings .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal packing .
Advanced: What strategies validate target engagement in biological assays?
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement .
- Mutagenesis Studies : Modify suspected binding residues in the target protein to confirm interaction sites .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
